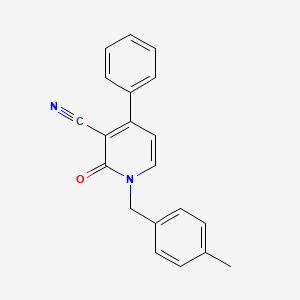
1-(4-benzoylphényl)-3,3-diméthyl-2-azétanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one is an organic compound that features a benzoyl group attached to a phenyl ring, which is further connected to a dimethyl-substituted azetane ring
Applications De Recherche Scientifique
1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one has several applications in scientific research:
Mécanisme D'action
Target of Action
Compounds with similar benzoylphenyl structures have been found to inhibit the biological and enzymatic activities of resuscitation promoting factors (rpfs), proteins involved in the reactivation of dormant cells of mycobacteria .
Mode of Action
Benzoylphenyl compounds have been shown to inhibit the enzymatic activity of rpfs, which are involved in the reactivation of dormant mycobacterial cells . This suggests that 1-(4-Benzoylphenyl)-3,3-dimethyl-2-azetanone might interact with its targets to inhibit their activity, leading to changes in the cellular state.
Biochemical Pathways
The inhibition of rpfs by similar compounds can affect the reactivation of dormant mycobacterial cells , which could have downstream effects on various cellular processes.
Result of Action
The inhibition of rpfs by similar compounds can prevent the reactivation of dormant mycobacterial cells , which could have significant effects at the molecular and cellular levels.
Méthodes De Préparation
The synthesis of 1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one typically involves the amidation of 4-aminobenzophenone with methacryloyl chloride in the presence of a base such as triethylamine . This reaction forms the photoreactive monomer, which can then be polymerized using dispersion polymerization techniques to yield nanoparticles . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one can be compared with similar compounds such as:
4-Benzoylphenyl methacrylamide: Similar in structure but with a methacrylamide group instead of an azetane ring.
2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl ethanone: Contains a benzoylphenoxy group and is studied for its antimicrobial properties.
Benzoylphenyl thiocyanates: These compounds are effective inhibitors of certain enzymes and have different functional groups compared to 1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one.
The uniqueness of 1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one lies in its azetane ring, which imparts distinct chemical and physical properties, making it suitable for specific applications in photoreactive materials and advanced research.
Propriétés
IUPAC Name |
1-(4-benzoylphenyl)-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-18(2)12-19(17(18)21)15-10-8-14(9-11-15)16(20)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJVCZFJHJXPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-(2-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-2-oxoethyl)benzenesulfonamide](/img/structure/B2433986.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-methylthiophene-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2433989.png)


![5-benzyl-2-(3-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2433993.png)
![12-Chloro-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2433995.png)


![2-(4-chlorophenoxy)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide](/img/structure/B2434003.png)
![(Z)-1'-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2434005.png)
![3,4-difluoro-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2434006.png)
![methyl 4-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate](/img/structure/B2434007.png)

